2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide
Description
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring
Properties
Molecular Formula |
C14H14BrNOS |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-bromo-N-(1-thiophen-2-ylpropan-2-yl)benzamide |
InChI |
InChI=1S/C14H14BrNOS/c1-10(9-11-5-4-8-18-11)16-14(17)12-6-2-3-7-13(12)15/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
MHBQEYVCDVIZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-1-(thiophen-2-yl)propan-1-one, which is then reacted with benzamide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzamide core.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide and m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and benzamide core can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.
Thiopropamine: A compound metabolized into active thiopropamine and thiophene S-oxides.
Thiothinone: A stimulant that is the beta-keto substituted analog of methiopropamine.
Uniqueness
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
